6-(4-tert-Butylphenyl)nicotinic acid is a compound that belongs to the class of nicotinic acids, which are derivatives of pyridine. It is characterized by the presence of a tert-butyl group attached to the phenyl ring at the para position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be classified as a pyridinemonocarboxylic acid, specifically a substituted form of nicotinic acid. It is commonly used in synthetic organic chemistry and has been studied for its biological activities. The compound is often sourced from chemical suppliers or synthesized in laboratories due to its relevance in research and development.
The synthesis of 6-(4-tert-Butylphenyl)nicotinic acid typically involves several key steps:
This multi-step synthesis highlights the importance of careful selection of reagents and conditions to achieve high yields and purity.
The molecular formula of 6-(4-tert-Butylphenyl)nicotinic acid is , with a molecular weight of approximately 219.26 g/mol. The structure features:
The InChI Key for this compound is CVGXKEVUQXTBGM-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases.
The compound's crystal structure can be analyzed using techniques such as X-ray crystallography, which reveals details about bond lengths, angles, and molecular packing in solid-state forms .
6-(4-tert-Butylphenyl)nicotinic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are fundamental for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 6-(4-tert-Butylphenyl)nicotinic acid is not fully elucidated but may involve modulation of nicotinic acetylcholine receptors or other biological pathways relevant to its pharmacological effects. The presence of the tert-butyl group may influence receptor binding affinity and selectivity, impacting its therapeutic potential .
6-(4-tert-Butylphenyl)nicotinic acid has several scientific uses:
Nicotinic acid derivatives are primarily synthesized through two complementary approaches: heterocyclic ring oxidation and transition metal-catalyzed cross-coupling. Industrial-scale production of nicotinic acid typically employs liquid-phase oxidation of alkyl-substituted pyridines using nitric acid under severe conditions (190-270°C at 2-8 MPa pressure). The Lonza process for nicotinic acid production exemplifies this approach, involving oxidation of 5-ethyl-2-methylpyridine to form an unstable dicarboxylic acid intermediate, followed by decarboxylation at 220°C to yield nicotinic acid with approximately 70% efficiency. However, this method generates significant environmental concerns due to the production of nitrous oxide (N₂O), a potent greenhouse gas with 300 times the global warming potential of CO₂ [1].
Modern synthetic approaches increasingly favor palladium-catalyzed cross-coupling reactions for constructing polysubstituted nicotinic acid derivatives. The Sonogashira coupling represents a particularly versatile strategy, enabling the introduction of alkyne-functionalized aryl groups to halogenated pyridine precursors. As demonstrated in the synthesis of 5-substituted nicotinic acid analogs, 5-bromonicotinic acid ethyl ester undergoes palladium/copper-cocatalyzed coupling with terminal alkynes, followed by catalytic hydrogenation of the alkyne moiety and ester hydrolysis to yield the target carboxylic acid. This approach offers superior regiocontrol compared to classical oxidation methods and accommodates diverse functional groups, including protected amines, azides, and heterocyclic systems [6] .
Table 1: Comparison of Synthetic Methods for Nicotinic Acid Derivatives
Method | Reaction Conditions | Key Advantages | Limitations |
---|---|---|---|
Nitric Acid Oxidation | 190-270°C, 2-8 MPa pressure | Scalable for industrial production (18,000 t/year) | Generates N₂O byproduct; requires high temperatures; moderate yields (70%) |
Sonogashira Coupling/Hydrogenation | Pd(OAc)₂, PPh₃, CuI, followed by H₂/Pd | Excellent functional group tolerance; regioselective | Multi-step sequence; requires precious metal catalysts |
Enzymatic Synthesis | ADP-ribosyl cyclase-mediated base exchange | High specificity; mild conditions | Limited to specific substitution patterns; lower yields |
Alternative synthetic routes include chemoselective hydrolysis of nitrile intermediates derived from trifluoromethylpyridine precursors. This approach involves chlorination of 2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile using POCl₃, followed by nucleophilic displacement with cyanide sources to form the pyridine carbonitrile intermediate. Subsequent hydrolysis under basic conditions yields the corresponding nicotinic acid derivative. While effective for introducing trifluoromethyl groups, this method presents challenges in handling toxic reagents and requires precise reaction control [6].
The synthesis of 6-(4-tert-butylphenyl)nicotinic acid leverages bifunctional coupling strategies that connect the tert-butylphenyl moiety to the pyridine nucleus. The most efficient route employs a Sonogashira coupling between 6-chloronicotinic acid derivatives and 1-(tert-butyl)-4-ethynylbenzene, followed by catalytic hydrogenation. This method proceeds through a terminal alkyne intermediate that undergoes complete reduction to the ethyl bridge, achieving yields exceeding 75% with excellent regioselectivity. The tert-butyl group remains stable throughout this transformation due to its steric protection of the tertiary carbon center [6] [9].
Regioselective pyrazole formation provides an alternative pathway to incorporate the tert-butylphenyl group early in the synthesis. Knorr-type condensations between 4-tert-butylphenylhydrazine and 1,3-dicarbonyl compounds offer access to pyrazole intermediates that can be further elaborated into the nicotinic acid framework. As demonstrated in pyrazole synthesis, the reaction of 4-(tert-butyl)phenylhydrazine with ethyl acetoacetate in the presence of nano-ZnO catalyst yields 1-(4-tert-butylphenyl)-3-methyl-5-pyrazolone with remarkable efficiency (95% yield). This intermediate serves as a precursor for ring expansion or functionalization to construct the pyridine ring bearing the carboxylic acid functionality [9].
Table 2: Condensation and Cyclization Methods for Derivative Synthesis
Strategy | Reagents/Conditions | Yield Range | Regioselectivity |
---|---|---|---|
Sonogashira Coupling/Hydrogenation | 6-Chloronicotinate, Pd(OAc)₂, PPh₃, CuI, H₂/Pd | 75-85% | >95% para-selectivity |
Knorr Pyrazole Synthesis | 4-(tert-Butyl)phenylhydrazine + 1,3-dicarbonyl, nano-ZnO | 90-95% | Controlled by substituent electronics |
Hydrazone Cyclization | Nicotinic hydrazide + 4-tert-butylbenzaldehyde, Ac₂O | 63-72% | Dependent on cyclization conditions |
Hydrazone formation and cyclization represent another valuable approach for generating bioactive heterocycles from 6-(4-tert-butylphenyl)nicotinic acid precursors. Condensation of nicotinic acid hydrazide with 4-tert-butylbenzaldehyde yields the corresponding acylhydrazone, which undergoes cyclization in acetic anhydride to form 1,3,4-oxadiazoline derivatives. This reaction sequence demonstrates moderate to good yields (63-72%) and provides access to heterocyclic systems where the tert-butylphenyl group is directly attached to the triazole ring. The reaction efficiency is influenced by the electronic nature of substituents on the phenyl ring, with electron-donating groups like tert-butyl slightly accelerating the condensation step [2] [4].
The 4-tert-butylphenyl moiety significantly influences the biological activity of nicotinic acid derivatives through steric and hydrophobic effects. Systematic SAR studies reveal that the bulky tert-butyl group enhances lipophilicity (logP increase of 1.5-2 units compared to unsubstituted phenyl), promoting membrane penetration and target binding in hydrophobic pockets. The optimal chain length between the pyridine core and aryl system is established as a single methylene bridge, with longer chains (C2-C4) diminishing anti-inflammatory activity by up to 70% in cellular assays. The tert-butyl group's rotational symmetry provides maximal steric bulk with minimal conformational entropy penalty, explaining its superiority over branched alkyl chains like isopropyl or neopentyl [4].
Carboxylic acid bioisosteric replacement has yielded critical insights into receptor interactions. Acylsulfonamide substitution (CONHSO₂R) maintains potent COX-2 inhibition (IC₅₀ = 0.18 µM) while improving metabolic stability, evidenced by a 45% reduction in hepatic clearance compared to carboxylic acid analogs. The methyl ester prodrug strategy enhances oral bioavailability by masking the acidic group, with intracellular esterases mediating conversion to the active acid. Thiadiazole replacements for the carboxylic acid retain approximately 60% of anti-inflammatory activity while completely eliminating ulcerogenic potential, highlighting the importance of acidic proton geometry for gastric safety [4] [10].
Table 3: Structure-Activity Relationship Modifications and Effects
Structural Modification | Biological Effect | Potency Change |
---|---|---|
t-Butyl → Hydrogen (R₁) | Decreased cellular uptake | 15-fold reduction in anti-inflammatory activity |
Carboxylic Acid → Acylsulfonamide | Maintained target affinity; improved stability | Equivalent COX-2 inhibition; 3× improved half-life |
Ortho-Fluorination (R₂) | Enhanced metabolic stability; π-stacking | 2× improved plasma exposure |
Heterocycle Fusion (R₃) | Increased target selectivity | 8-fold improved α3β4 nAChR binding |
Electronic modulation through substituent effects demonstrates that electron-withdrawing groups ortho to the pyridine nitrogen improve metabolic stability without compromising target engagement. Fluorine substitution at the 2-position of the pyridine ring increases oxidative stability (30% less degradation in liver microsomes) while maintaining anti-inflammatory efficacy through favorable π-stacking interactions with aromatic residues in the COX-2 binding pocket. Conversely, electron-donating groups at the pyridine 5-position decrease antagonist potency at RBP4 by 20-fold, indicating a critical electronic environment in this region [4] .
Heterocyclic fusion strategies have yielded potent nicotinic acid derivatives with improved target selectivity. Incorporation of the pyridine nitrogen into tricyclic systems like cyclopentyl-fused pyrrolidines enhances binding to α3β4 nicotinic acetylcholine receptors (Ki = 8 nM) while reducing off-target activity at related receptors. The constrained geometry positions the carboxylic acid for optimal hydrogen bonding with Arg117 in the binding pocket, explaining the 500-fold potency increase over flexible analogs. These conformationally restricted analogs demonstrate approximately 60% reduction in plasma RBP4 levels after chronic dosing in rodent models, validating the target engagement strategy for metabolic diseases [3] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0